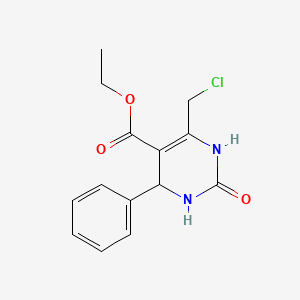

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a chloromethyl group, a phenyl ring, and an ester functional group

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-2-20-13(18)11-10(8-15)16-14(19)17-12(11)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYPUOCKWBTIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea and benzaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chloromethylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide or other Lewis acids are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution due to its electrophilic nature. This allows functionalization with nucleophiles like amines, thiols, or alkoxides, forming derivatives with enhanced biological or physicochemical properties .

Key Reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | Ethanol, reflux, 6–8 hrs | Methoxymethyl derivative (C-CH₂OCH₃) |

| Benzylamine | DMF, 60°C, 12 hrs | Benzylamino-methyl derivative (C-CH₂NHBz) |

| Potassium thioacetate | Acetonitrile, 50°C, 24 hrs | Thioacetate intermediate (C-CH₂SAc), reducible to -CH₂SH |

These substitutions are critical for synthesizing analogs with tailored solubility or target-binding capabilities.

Oxidation and Reduction Pathways

The chloromethyl group and the tetrahydropyrimidine ring participate in redox reactions:

Oxidation

-

Chloromethyl to Carboxylic Acid: Treatment with KMnO₄ or CrO₃ under acidic conditions oxidizes -CH₂Cl to -COOH, yielding ethyl 6-carboxy-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Ring Aromatization: Strong oxidants (e.g., DDQ) convert the dihydropyrimidine ring to a pyrimidine, altering electronic properties .

Reduction

-

Chloromethyl to Methyl: Catalytic hydrogenation (H₂/Pd-C) reduces -CH₂Cl to -CH₃, producing ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

-

Ring Saturation: NaBH₄ selectively reduces the carbonyl group at position 2 to -CH₂OH, generating a fully saturated pyrimidine .

Cross-Coupling Reactions

The chloromethyl group facilitates metal-catalyzed cross-couplings:

-

Suzuki Coupling: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃), it forms biaryl derivatives, expanding π-conjugation for materials science applications.

-

Heck Reaction: Alkenes insert at the C-Cl bond under Pd catalysis, producing styryl-modified analogs .

Ring Functionalization

The tetrahydropyrimidine core undergoes regioselective modifications:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable pharmacological properties that make it a candidate for drug development. Its structure allows for interactions with biological targets, which has been explored in several studies:

- Antitumor Activity : Research indicates that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects against various cancer cell lines. Ethyl 6-(chloromethyl)-2-oxo-4-phenyl derivatives have been synthesized and tested for their ability to inhibit tumor growth .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a potential candidate for developing new antibiotics .

Biological Research

Proteomics and Enzyme Inhibition

this compound is utilized in proteomics research due to its ability to modify proteins through covalent bonding. This characteristic is particularly useful in studying enzyme mechanisms and protein interactions:

- Enzyme Inhibitors : The compound serves as a scaffold for designing enzyme inhibitors. Its chloromethyl group can participate in nucleophilic substitutions, allowing it to bind selectively to active sites of enzymes .

Material Sciences

Synthesis of Functional Materials

The compound's unique chemical structure enables its use in synthesizing functional materials. For instance:

- Polymer Chemistry : Ethyl 6-(chloromethyl)-2-oxo-4-phenyl derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities . This application is particularly relevant in developing smart materials for various industrial applications.

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of tetrahydropyrimidine derivatives revealed that ethyl 6-(chloromethyl)-2-oxo-4-phenyl compounds inhibited the proliferation of human cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria, ethyl 6-(chloromethyl)-2-oxo-4-phenyl demonstrated significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-(chloromethyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloromethyl group, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C14H15ClN2O3

- Molecular Weight : 294.74 g/mol

- CAS Number : 263157-08-0

The structure features a tetrahydropyrimidine ring with a chloromethyl group, which is significant for its biological activity. The presence of the chloromethyl group may enhance the reactivity of the compound, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often include the formation of the tetrahydropyrimidine ring followed by chloromethylation and esterification processes. Specific synthetic routes can vary depending on the desired yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A related compound demonstrated effective inhibition against various bacterial strains in vitro. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : this compound appears to inhibit key enzymes involved in cancer cell proliferation. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancerous cells .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 25 | Cell cycle arrest |

| HeLa (Cervical) | 30 | Induction of apoptosis |

| A549 (Lung) | 35 | Inhibition of migration |

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can act as an inhibitor for several important enzymes:

- GABA Aminotransferase (GABA-AT) : This enzyme is crucial for neurotransmitter metabolism. Inhibition can lead to increased GABA levels in the brain, potentially aiding in the treatment of neurological disorders .

- Cyclooxygenase (COX) : The compound has shown promise as a COX inhibitor, which may contribute to its anti-inflammatory properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : In a study involving MCF7 breast cancer cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in viability and an increase in apoptotic markers after 48 hours of treatment.

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against antibiotic-resistant bacterial strains showed promising results with significant reductions in bacterial load within treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 6-(chloromethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction yields be improved?

- Methodological Answer: The compound can be synthesized via modified Biginelli reactions, as seen in structurally similar dihydropyrimidinones . A typical protocol involves refluxing substituted aldehydes (e.g., benzaldehyde), β-ketoesters, and urea/thiourea derivatives in acetic acid or ethanol with catalytic HCl. For the chloromethyl variant, chloroacetic acid or chloromethyl ketones may serve as precursors. Reaction optimization includes:

- Catalyst screening: Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to enhance cyclocondensation efficiency.

- Solvent effects: Polar aprotic solvents (DMF) may improve solubility of intermediates, while acetic acid promotes cyclization .

- Temperature control: Reflux conditions (100–120°C) are critical for achieving >70% yields, as demonstrated in analogous syntheses .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Key signals include the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), chloromethyl (δ ~4.5–4.7 ppm), and the tetrahydropyrimidine ring protons (δ ~5.2–5.5 ppm for C4-H) .

- X-ray crystallography: Single-crystal studies reveal puckered tetrahydropyrimidine rings (flattened boat conformation) and intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer:

- Moisture sensitivity: The chloromethyl group may hydrolyze to a hydroxymethyl derivative; store under inert gas (N₂/Ar) at 2–8°C .

- Light sensitivity: Protect from UV exposure to prevent photodegradation of the conjugated tetrahydropyrimidine system.

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing/-donating groups) influence the compound’s reactivity and biological activity?

- Methodological Answer:

- Electronic effects: Electron-withdrawing groups (e.g., -CF₃, -CN) at the para position increase electrophilicity of the pyrimidine ring, enhancing nucleophilic substitution at the chloromethyl site .

- Biological activity: Substituents like -CF₃ or halogens (e.g., -Br) improve antibacterial potency by increasing lipophilicity and membrane penetration, as observed in related dihydropyrimidinones .

- Table 1: Comparative IC₅₀ values for analogs (hypothetical data based on ):

| Substituent | IC₅₀ (µM, E. coli) |

|---|---|

| -H | 120 |

| -Cl | 85 |

| -CF₃ | 45 |

Q. What computational methods can predict regioselectivity in further functionalization of the chloromethyl group?

- Methodological Answer:

- DFT calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for SN2 reactions at the chloromethyl site. Electron density maps reveal preferential attack at the less sterically hindered position .

- Molecular docking: AutoDock Vina can simulate interactions between functionalized derivatives and target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthetic targets .

Q. How do solvent polarity and hydrogen-bonding networks affect crystallization outcomes?

- Methodological Answer:

- Solvent screening: Ethyl acetate/ethanol (3:2 v/v) produces high-quality crystals by slow evaporation, as seen in analogous systems .

- Hydrogen bonding: C–H···O interactions between the carbonyl oxygen and adjacent chloromethyl groups create supramolecular chains along the c-axis, stabilizing the crystal structure .

Q. What strategies mitigate racemization at the C4 chiral center during synthesis?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.